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Compound of Interest

Compound Name: MEN11467

Cat. No.: B1663828

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological
profile of MEN11467, a potent and selective tachykinin NK1 receptor antagonist. The
information presented herein is collated from key preclinical studies, offering insights into its
mechanism of action, binding affinity, and in vivo efficacy. This document is intended to serve
as a valuable resource for researchers and professionals involved in the development of novel
therapeutics targeting the NK1 receptor pathway.

Core Pharmacological Attributes of MEN11467

MEN11467 is a peptidomimetic antagonist characterized by its high affinity and selectivity for
the human tachykinin NK1 receptor.[1][2][3] Preclinical investigations have consistently
demonstrated its potent and long-lasting antagonistic effects in various in vitro and in vivo
models. A key feature of MEN11467 is its insurmountable antagonism, indicating a strong and
durable blockade of the NK1 receptor.[1][2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical evaluations of
MEN11467.

Table 1: In Vitro Receptor Binding and Functional Antagonism
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Parameter Cell LinelTissue Value Reference
pKi ([3H] Substance P IM9 lymphoblastoid
o 9.4+0.1 [11[21[3]
binding) cells
KB (SP methylester- Guinea-pig isolated
P ( y _ _ P9 10.7 +0.1 [1][2]
induced contraction) ileum
Table 2: In Vivo Efficacy in Guinea-Pig Models
Agonist/iChalle Route of
Model o ) IDso Reference
nge Administration
Bronchoconstricti  [Sar®,
Intravenous 29 £ 5 pg/kg [1][3]
on Met(O2)11]SP
Bronchoconstricti  [Sar®,
Intranasal 31+ 12 pg/kg [11[3]
on Met(O2)11]SP
Bronchoconstricti  [Sar®,
Intraduodenal 670 £ 270 pg/kg [1][3]
on Met(O2)11]SP
Plasma Protein [Sar®,
) Oral 6.7 £ 2 mg/kg [11[3]
Extravasation Met(O2)11]SP
Plasma Protein Antigen
) Oral 1.3 mg/kg [1][3]
Extravasation challenge
Table 3: In Vivo Efficacy in Gerbil Model
] Route of
Model Agonist o ) EDso Reference
Administration
Foot tapping
) GR 73632 Intravenous 2.96 £ 2 mg/kg [11[3]
behavior
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Mechanism of Action: Targeting the Tachykinin NK1
Receptor

MEN11467 exerts its pharmacological effects by acting as a selective antagonist at the
tachykinin NK1 receptor. This receptor is a G-protein coupled receptor (GPCR) that is
preferentially activated by the neuropeptide Substance P (SP). The binding of SP to the NK1
receptor initiates a signaling cascade that is implicated in a variety of physiological and
pathological processes, including inflammation, pain, and smooth muscle contraction.
MEN11467 effectively blocks this interaction, thereby mitigating the downstream effects of SP.

Below is a diagram illustrating the signaling pathway of the tachykinin NK1 receptor and the
inhibitory action of MEN11467.
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Caption: Tachykinin NK1 Receptor Signaling and MEN11467 Inhibition.

Experimental Protocols

This section details the methodologies employed in the preclinical evaluation of MEN11467.

In Vitro Radioligand Binding Assay

o Objective: To determine the binding affinity of MEN11467 for the human tachykinin NK1
receptor.
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e Cell Line: Human lymphoblastoid IM9 cells, which endogenously express the NK1 receptor.
¢ Radioligand: [3H] Substance P.
e Procedure:

o Membrane preparations from IM9 cells are incubated with a fixed concentration of [3H]
Substance P.

o Increasing concentrations of MEN11467 are added to the incubation mixture to compete
for binding to the NK1 receptor.

o Non-specific binding is determined in the presence of a saturating concentration of
unlabeled Substance P.

o After incubation, bound and free radioligand are separated by rapid filtration.
o The radioactivity retained on the filters is quantified by liquid scintillation counting.

o The concentration of MEN11467 that inhibits 50% of the specific binding of [H] Substance
P (ICs0) is determined.

o The Ki value is calculated from the ICso value using the Cheng-Prusoff equation.
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Caption: Workflow for the In Vitro Radioligand Binding Assay.

In Vitro Functional Antagonism Assay (Guinea-Pig
lleum)

* Objective: To assess the functional antagonist activity of MEN11467.
o Tissue: Isolated segments of guinea-pig ileum.

¢ Agonist: Substance P methylester.
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e Procedure:

o Segments of guinea-pig ileum are mounted in an organ bath containing a physiological
salt solution, maintained at 37°C and aerated with 95% O2 / 5% COs..

o Changes in tissue contraction are recorded isometrically.
o A cumulative concentration-response curve to Substance P methylester is obtained.
o The tissue is then incubated with MEN11467 for a predetermined period.

o A second concentration-response curve to Substance P methylester is generated in the
presence of MEN11467.

o The antagonist effect is quantified by the rightward shift of the concentration-response
curve and the reduction in the maximum response.

o The pKB value is calculated to express the potency of the antagonist.

In Vivo Bronchoconstriction Model (Anesthetized
Guinea-Pigs)

o Objective: To evaluate the in vivo efficacy of MEN11467 in preventing agonist-induced
bronchoconstriction.

o Animals: Anesthetized and mechanically ventilated guinea-pigs.
e Agonist: The selective NK1 receptor agonist, [Sar®, Met(O2)11]SP.
e Procedure:

o Guinea-pigs are anesthetized and prepared for the recording of bronchopulmonary
resistance.

o MEN11467 is administered via intravenous, intranasal, or intraduodenal routes.

o After a set time, a bolus of [Sar®, Met(O2)11]SP is administered intravenously to induce
bronchoconstriction.
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o The resulting increase in bronchopulmonary resistance is measured.

o The dose of MEN11467 that causes a 50% inhibition of the agonist-induced
bronchoconstriction (IDso) is determined.

In Vivo Plasma Protein Extravasation Model (Guinea-
Pigs)

» Objective: To assess the effect of orally administered MEN11467 on plasma protein
extravasation in the airways.

e Animals: Guinea-pigs.
 Inducing Agents: [Sar®, Met(O2)1]SP or antigen challenge in sensitized animals.
e Procedure:

o MEN11467 is administered orally.

o After a defined period, plasma protein extravasation is induced by either intravenous
injection of the NK1 agonist or by antigen challenge.

o Adye (e.g., Evans blue) is injected intravenously to quantify the extent of plasma leakage
into the bronchial tissue.

o The amount of dye extracted from the tissue is measured spectrophotometrically.

o The IDso value, the dose of MEN11467 that inhibits plasma extravasation by 50%, is
calculated.

In Vivo Central Nervous System (CNS) Activity Model
(Gerbils)

o Objective: To assess the ability of MEN11467 to penetrate the blood-brain barrier and exert
central effects.

e Animals: Gerbils.
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e Agonist: The centrally acting NK1 receptor agonist, GR 73632.

e Behavioral Endpoint: Foot tapping behavior.

e Procedure:
o MEN11467 is administered intravenously.
o GR 73632 is administered to induce a characteristic foot tapping behavior.
o The number of foot taps is counted over a specified period.

o The dose of MEN11467 that reduces the agonist-induced foot tapping by 50% (EDso) is
determined. The relatively high EDso in this model suggests poor CNS penetration of
MEN11467.[1][3]

Summary and Conclusion

The preclinical data for MEN11467 robustly demonstrate its profile as a potent, selective, and
long-acting antagonist of the tachykinin NK1 receptor. Its high in vitro affinity and functional
antagonism translate into significant in vivo efficacy in models of bronchoconstriction and
plasma protein extravasation. The insurmountable nature of its antagonism suggests a durable
therapeutic effect. Furthermore, its limited ability to block central NK1 receptors indicates a
potential for a favorable safety profile with reduced CNS-related side effects. This
comprehensive pharmacological profile underscores the potential of MEN11467 as a
therapeutic candidate for NK1 receptor-mediated pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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